1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F4 . It belongs to the class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one trifluoromethyl group .Scientific Research Applications
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene: Scientific Research Applications
Pharmaceutical Research: The trifluoromethyl group in this compound can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This adjustment of steric and electronic properties can be crucial in the development of new pharmaceuticals .
Material Science: The compound’s unique structure could be utilized in the analysis of copolymers and other materials through techniques like nuclear magnetic resonance spectrometry, as indicated by its use in analyzing hexafluoropropylene/vinylidene fluoride copolymers .
Organic Synthesis: As a halogenated aromatic compound, it may serve as an intermediate in various organic synthesis processes, including those that involve organometallic reagents .
Chemical Analysis: Researchers might employ this compound in analytical chemistry, particularly in methods that require a stable and reactive molecule for calibration or as a reference standard .
Neuroscience: Derivatives of this compound could potentially be explored for their effects on neurotransmitters or receptors, such as CGRP receptor antagonists, which are relevant in pain perception studies .
Synthetic Chemistry Education: The compound’s reactivity at the benzylic position makes it an excellent example for educational purposes, demonstrating SN1 and SN2 pathways in synthetic organic chemistry .
Chemsrc Google Patents Alfa Chemistry ChemScene Wikipedia - Trifluoromethyl group MDPI - FDA-Approved Trifluoromethyl Group Khan Academy - Reactions at the benzylic position
Mechanism of Action
Target of Action
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is primarily used as a reagent in organic synthesis .
Mode of Action
As a chemical reagent, this compound participates in various chemical reactions rather than interacting with biological targets. For instance, it is used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It can be used to synthesize other compounds that do have such interactions .
properties
IUPAC Name |
1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZFKXKWLVECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544918 | |
Record name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
89634-77-5 | |
Record name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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